molecular formula C18H24N4O B4651471 N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4651471
M. Wt: 312.4 g/mol
InChI Key: NKORKCAGLKDPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are molecules that bind to and block the activity of opioid receptors in the brain and other parts of the body.

Mechanism of Action

CTAP exerts its effects by binding to the mu-opioid receptor and blocking the binding of opioid drugs such as morphine and fentanyl. This results in a decrease in the activity of the mu-opioid receptor, which is involved in the regulation of pain, reward, and other physiological processes. CTAP has also been shown to have some agonist activity at the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to block the analgesic effects of opioid drugs such as morphine and fentanyl, suggesting that it may be useful in the treatment of opioid addiction and overdose. CTAP has also been shown to have anti-inflammatory and antinociceptive effects, suggesting that it may be useful in the treatment of chronic pain and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its high selectivity and potency as an opioid receptor antagonist. This makes it a valuable tool for studying the role of the mu-opioid receptor in various physiological and pathological processes. However, one of the limitations of CTAP is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, CTAP has a relatively short half-life in vivo, which can limit its usefulness in certain animal models.

Future Directions

There are a number of future directions for research on CTAP and other opioid receptor antagonists. One area of interest is the development of more potent and selective antagonists for the mu-opioid receptor, which could have potential therapeutic applications in the treatment of opioid addiction and overdose. Another area of interest is the study of the role of the kappa-opioid receptor in stress and anxiety, which could have implications for the development of new treatments for anxiety disorders. Finally, there is ongoing research into the use of opioid receptor antagonists as tools for studying the neurobiology of addiction and other psychiatric disorders.

Scientific Research Applications

CTAP has been extensively studied for its potential use as a research tool in the field of opioid receptor pharmacology. It has been shown to be a highly selective and potent antagonist of the mu-opioid receptor, which is one of the primary targets of opioid drugs such as morphine and fentanyl. By selectively blocking the activity of the mu-opioid receptor, CTAP can be used to study the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

N-cyclopentyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-6-16-17(18(23)19-14-7-4-5-8-14)20-21-22(16)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKORKCAGLKDPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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